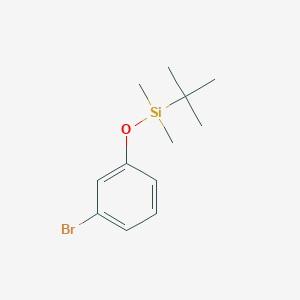

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Vue d'ensemble

Description

Ledoxantrone est un agent intercalant synthétique appartenant à la classe des benzopyranoindazoles. Il a été initialement développé par Pfizer Inc. et est connu pour son activité préclinique prometteuse. Le composé est principalement utilisé comme inhibiteur de l'ADN et inhibiteur de la topoisomérase II, ce qui en fait un candidat potentiel pour le traitement du cancer .

Méthodes De Préparation

La préparation de Ledoxantrone implique la synthèse de l'échafaudage benzopyranoindazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indazole : Cela implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Introduction du fragment benzopyrane : Cette étape implique le couplage du noyau indazole avec des dérivés de benzopyrane.

Modifications finales : Le produit final est obtenu par diverses modifications de groupes fonctionnels et purifications.

Les méthodes de production industrielle pour Ledoxantrone ne sont pas largement documentées, mais elles impliquent probablement une synthèse à grande échelle utilisant des voies similaires avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Ledoxantrone subit plusieurs types de réactions chimiques :

Oxydation : Ledoxantrone peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Ledoxantrone peut subir des réactions de substitution, en particulier au niveau des atomes d'azote du cycle indazole.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués .

Applications de la recherche scientifique

Ledoxantrone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition de la topoisomérase.

Biologie : Investigué pour ses effets sur les processus cellulaires impliquant la réplication et la réparation de l'ADN.

Médecine : Exploré comme un agent anticancéreux potentiel, en particulier pour les cancers colorectal et de la prostate.

Mécanisme d'action

Ledoxantrone exerce ses effets en stabilisant le complexe clivable de l'ADN avec la topoisomérase II, inhibant ainsi l'activité de l'enzyme. Cela conduit au blocage de l'hélicase de l'ADN et empêche le déroulement et la réplication de l'ADN. Les cibles moléculaires impliquées comprennent l'ADN et la topoisomérase II, qui sont essentielles pour les processus de réplication et de réparation cellulaires .

Applications De Recherche Scientifique

Synthesis and Reactivity

(3-Bromophenoxy)(tert-butyl)dimethylsilane can be synthesized through various methods, including:

- Silylation Reactions : It is often produced via the reaction of bromophenol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine .

- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules, highlighting its utility as a coupling agent in synthetic chemistry .

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its ability to introduce both bromine and silyl groups into organic molecules makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

The compound has been explored for its potential applications in drug development. For instance, it has been involved in the synthesis of novel pharmacophores that exhibit antimicrobial activity against resistant pathogens, such as MRSA and E. coli . The incorporation of the tert-butyl group enhances the lipophilicity and biological activity of the resulting compounds.

Material Science

In material science, this compound is investigated for its role in developing silicone-based materials with specific properties, such as improved thermal stability and mechanical strength. Its silane functionality allows for better adhesion to various substrates.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of phenylthiazole derivatives with promising antimicrobial properties. The derivatives exhibited significant activity against multidrug-resistant strains, showcasing the compound's utility in developing new antibiotics .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound as a coupling agent in Suzuki-Miyaura cross-coupling reactions, leading to high yields of biaryl compounds. The study emphasized its role in enhancing reaction efficiency and selectivity .

Mécanisme D'action

Ledoxantrone exerts its effects by stabilizing the cleavable complex of DNA with topoisomerase II, thereby inhibiting the enzyme’s activity. This leads to the blockade of DNA helicase and prevents the uncoiling and replication of DNA. The molecular targets involved include DNA and topoisomerase II, which are crucial for cellular replication and repair processes .

Comparaison Avec Des Composés Similaires

Ledoxantrone est unique en raison de sa structure benzopyranoindazole et de son inhibition double de l'ADN et de la topoisomérase II. Des composés similaires comprennent :

Mitoxantrone : Un agent antinéoplasique dérivé de l'anthracènedione qui inhibe également la topoisomérase II.

Voreloxin : Un inhibiteur puissant de la topoisomérase II à activité antitumorale à large spectre.

Daniquidone : Un inhibiteur double de la topoisomérase I et II de l'ADN avec une activité cytotoxique et antiproliférative.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Activité Biologique

(3-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest in various scientific fields, particularly in biology and medicine. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₉BrOSi

- Molecular Weight : 287.27 g/mol

- CAS Number : 65423-56-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, following this general reaction scheme:

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, such as DNA and proteins. It has been investigated for its potential as a DNA intercalator and topoisomerase inhibitor , which are critical mechanisms in cancer treatment.

Case Studies and Research Findings

-

DNA Intercalation Studies :

- Research indicates that this compound can intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells. This property makes it a candidate for further exploration in cancer therapies.

-

Topoisomerase Inhibition :

- A study evaluated its effect on topoisomerase II, revealing that the compound inhibits this enzyme's activity, which is crucial for DNA replication and transcription. This inhibition can result in the accumulation of DNA breaks, further supporting its potential as an anticancer agent.

-

Cellular Impact :

- Preliminary studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating a dose-dependent relationship.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₉BrOSi | Investigated for DNA intercalation |

| (4-Fluorophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉FOSi | Different position of fluorine; varied reactivity |

| (3-Bromo-2-fluorobenzyl)oxy(tert-butyl)dimethylsilane | C₁₃H₂₀BrFOSi | Enhanced solubility; different benzyl structure |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to act as a silane coupling agent enhances the bioavailability and targeted delivery of drugs. Ongoing research aims to explore its use in developing new therapeutic agents with improved efficacy against various diseases.

Propriétés

IUPAC Name |

(3-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRHMVJJJGUHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460296 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-56-5 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.